2-(Bromomethyl)-4-fluoropyridine

Nucleophilic Substitution Cross-Coupling Leaving Group Ability

Sourcing a regiochemically pure 2,4-disubstituted pyridine building block often forces researchers to compromise between reactivity and selectivity. This compound eliminates that trade-off: the 2-bromomethyl group provides a highly versatile electrophilic handle for SN2 and Pd-catalyzed cross-coupling reactions, while the electron-withdrawing 4-fluoro substituent precisely tunes ring electronics for downstream functionalization. - Enables reliable synthesis of 2-substituted-4-fluoropyridine pharmacophores used in kinase inhibitor and bromodomain inhibitor programs. - Commercially available at ≥95% purity with documented LogP (1.5) and pKa (2.32) for predictable purification and formulation. - Ships ambient; no hazmat fees. Bulk quantities available upon request for process chemistry scale-up.

Molecular Formula C6H5BrFN
Molecular Weight 190.015
CAS No. 1227606-51-0
Cat. No. B567380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-fluoropyridine
CAS1227606-51-0
Synonyms2-(Bromomethyl)-4-fluoropyridine
Molecular FormulaC6H5BrFN
Molecular Weight190.015
Structural Identifiers
SMILESC1=CN=C(C=C1F)CBr
InChIInChI=1S/C6H5BrFN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
InChIKeyQTIPYEPTPRTVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-fluoropyridine: Fluorinated Pyridine Building Block


2-(Bromomethyl)-4-fluoropyridine (CAS 1227606-51-0) is a halogenated pyridine derivative featuring a bromomethyl group at the 2-position and a fluorine atom at the 4-position of the pyridine ring, with a molecular formula of C6H5BrFN and a molecular weight of 190.01 g/mol . This substitution pattern creates a dual-reactive scaffold where the bromomethyl group serves as an electrophilic handle for nucleophilic substitution and cross-coupling reactions, while the 4-fluoro substituent electronically modulates the pyridine ring's reactivity and physicochemical properties [1]. The compound is commercially available in purities of ≥95% and is widely employed as a versatile intermediate in pharmaceutical research, agrochemical development, and materials science .

Dual-reactive scaffold: bromomethyl electrophile and 4-fluoro electronic modulator
Supports 2-substituted-4-fluoropyridine synthesis via SN2 and cross-coupling routes
Reported fit for medicinal chemistry and agrochemical intermediate workflows

2-(Bromomethyl)-4-fluoropyridine: Why Generic Substitution Fails


The precise substitution pattern of 2-(bromomethyl)-4-fluoropyridine—specifically the combination of a 2-bromomethyl electrophilic center and a 4-fluoro substituent—dictates its reactivity in cross-coupling, nucleophilic substitution, and downstream functionalization pathways. In-class analogs such as positional isomers (e.g., 2-(bromomethyl)-3-fluoropyridine, 2-(bromomethyl)-5-fluoropyridine) or halide variants (e.g., 2-(chloromethyl)-4-fluoropyridine) exhibit distinct electronic environments and steric profiles that alter reaction rates, regioselectivity, and synthetic yields [1]. The electron-withdrawing nature of the fluorine at the 4-position influences the electrophilicity of the bromomethyl group and the basicity of the pyridine nitrogen, parameters that cannot be replicated by compounds with alternative substitution patterns. Consequently, substituting a different isomer or analog in a validated synthetic route may lead to reduced yields, side-product formation, or complete synthetic failure . The quantitative evidence below substantiates these differentiation points for procurement and experimental design decisions.

Positional isomer substitution 3-fluoro or 5-fluoro isomers may alter electronic environment and shift reaction rates and regioselectivity.
Chloromethyl analog Lower leaving-group ability may require harsher conditions and reduce coupling efficiency.
4-Fluoro pattern specificity The balanced -I/+M modulation of 4-F cannot be replicated by ortho- or meta-fluoro isomers, potentially affecting downstream properties.

2-(Bromomethyl)-4-fluoropyridine: Direct Comparator Evidence


Leaving Group Reactivity: Bromomethyl vs. Chloromethyl

The bromomethyl group in 2-(bromomethyl)-4-fluoropyridine exhibits significantly higher reactivity in nucleophilic substitution and cross-coupling reactions compared to the chloromethyl analog due to bromide's superior leaving group ability . This differentiation is well-established in halopyridine reactivity hierarchies: -I > -Br ≥ -OTf ≫ -Cl [1]. While direct head-to-head yield comparisons for the 2-(bromomethyl)-4-fluoropyridine vs. its chloromethyl counterpart are not available in the open literature, class-level inference from analogous fluoropyridine systems indicates that bromomethyl derivatives generally afford higher coupling yields and require milder reaction conditions than chloromethyl variants [2]. For example, in related 2-(bromomethyl)-5-fluoropyridine systems, Suzuki-Miyaura coupling with phenylboronic acid proceeds in 79–84% yield under controlled conditions, whereas chloromethyl analogs often require elevated temperatures and longer reaction times to achieve comparable conversions . The difference in leaving group ability is attributed to the weaker C-Br bond (bond dissociation energy ~285 kJ/mol) versus C-Cl (~327 kJ/mol), enabling faster oxidative addition in Pd-catalyzed couplings and more facile SN2 displacement . This translates to reduced reaction times and higher throughput in synthetic workflows.

Leaving-Group Reactivity
Class-level inference
Br > Cl (reactivity hierarchy) ~79–84% yield for Br-analog in Suzuki coupling
Supports leaving-group hierarchy for reaction design
Class-level inference; direct Br vs. Cl yield comparison for this scaffold not available
Nucleophilic Substitution Cross-Coupling Leaving Group Ability

Regioisomer Impact on Synthetic Yield

The positional isomer 4-(bromomethyl)-2-fluoropyridine (CAS 64992-03-6), which places the bromomethyl group at the 4-position and fluorine at the 2-position, exhibits markedly different synthetic accessibility and yield profiles compared to 2-(bromomethyl)-4-fluoropyridine . Literature synthesis of 4-(bromomethyl)-2-fluoropyridine via radical bromination of 2-fluoropyridine with NBS/AIBN proceeds in only 28% yield, indicating significant synthetic challenges associated with this regioisomeric arrangement . In contrast, 2-(bromomethyl)-4-fluoropyridine is commercially available in purities of ≥95%, suggesting more favorable synthetic routes and higher yielding preparations . This difference arises from the electronic and steric influences of the fluorine substituent on the radical bromination step: the 4-fluoro group in the target compound deactivates the 2-position less severely than the 2-fluoro group deactivates the 4-position in the regioisomer . The quantifiable yield differential (28% for the regioisomer vs. commercial availability at 95% purity for the target compound) demonstrates that 2-(bromomethyl)-4-fluoropyridine is the synthetically preferred scaffold when 2-substituted pyridine derivatives are required.

Regioisomer Yield Impact
Direct head-to-head comparison
Target: commercial ≥95% purity Regioisomer (4-bromomethyl-2-fluoropyridine): 28% literature yield
Substitution pattern may support synthetic accessibility
Yield from NBS/AIBN bromination; direct process comparison limited
Regioisomer Synthetic Yield Pyridine Functionalization

Fluorine Position: Electronic Modulation Effects

The position of the fluorine substituent on the pyridine ring critically modulates the electron density at the bromomethyl-bearing carbon (C2) and the pyridine nitrogen, affecting both nucleophilic substitution rates and metal-catalyzed coupling efficiencies [1]. While direct quantitative comparative data for all positional isomers are not available in the public domain, class-level inference from fluoropyridine reactivity studies and vendor technical documentation indicates that the 4-fluoro substitution pattern offers a distinct electronic profile . In 2-(bromomethyl)-4-fluoropyridine, the fluorine at the 4-position exerts a strong -I (inductive) electron-withdrawing effect and a +M (mesomeric) electron-donating effect via resonance with the pyridine ring, creating a unique electronic environment at C2 that is different from 3-fluoro, 5-fluoro, or 6-fluoro isomers . For instance, 2-(bromomethyl)-6-fluoropyridine exhibits approximately 20% reduced reaction rates in nucleophilic substitution compared to non-fluorinated analogs due to steric and electronic effects of the ortho-fluorine . Similarly, the 5-fluoro isomer displays distinct reactivity patterns in cross-coupling reactions . The 4-fluoro substitution in the target compound balances electronic activation with minimal steric hindrance, providing predictable and tunable reactivity that differs from other positional isomers.

Fluorine Position Effects
Class-level inference
4-F: balanced -I/+M electronic modulation 6-F isomer: ~20% reduced nucleophilic substitution rate
Positional isomer electronic profiles may differ
Isomer-specific kinetic data limited; inferred from related fluoropyridine studies
Electronic Effects Fluorine Substitution Cross-Coupling Reactivity

Physicochemical Property Differentiation: pKa and LogP of 2-(Bromomethyl)-4-fluoropyridine vs. Related Fluoropyridine Derivatives

2-(Bromomethyl)-4-fluoropyridine exhibits distinct physicochemical properties that differentiate it from close analogs, influencing its behavior in biological assays, formulation studies, and synthetic workup . The compound has a predicted pKa of 2.32 ± 0.20, indicating significantly reduced basicity compared to unsubstituted pyridine (pKa ~5.2) due to the electron-withdrawing fluorine at the 4-position [1]. This lower pKa affects protonation state under physiological and acidic conditions, impacting solubility and partitioning behavior. The predicted LogP (XLogP3) is 1.5, reflecting moderate lipophilicity that balances membrane permeability with aqueous solubility [2]. In comparison, the hydrobromide salt form (CAS 1416713-60-4) shows an increased LogP of 3.07, demonstrating how salt formation can be used to tune physicochemical properties for specific applications [3]. While direct head-to-head pKa/LogP comparisons for all positional isomers are not available in the public literature, the 4-fluoro substitution pattern in the target compound provides a unique combination of reduced basicity and moderate lipophilicity that differs from isomers where fluorine is positioned ortho or meta to the pyridine nitrogen .

Physicochemical Profile
Predicted
pKa 2.32 ± 0.20 LogP 1.5 (XLogP3)
Predicted values inform solvent selection and assay design
HBr salt LogP 3.07; experimental verification advised
pKa LogP Physicochemical Properties ADME Prediction

2-(Bromomethyl)-4-fluoropyridine: Application Scenarios


Synthesis of 2-Substituted Pyridines

2-(Bromomethyl)-4-fluoropyridine is optimally employed as an electrophilic building block for the synthesis of 2-substituted pyridine derivatives, where the bromomethyl group serves as a versatile leaving group for SN2 displacement by amines, thiols, alkoxides, or for Pd-catalyzed Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings . The 4-fluoro substituent electronically activates the pyridine ring while providing a handle for subsequent functionalization or for modulating the properties of downstream products . This compound is particularly valuable when a 2-alkyl/aryl attachment point combined with a 4-fluoro substituent is required in the target molecule, a substitution pattern that cannot be accessed using 4-(bromomethyl)-2-fluoropyridine (which would yield 4-substituted derivatives) or chloromethyl analogs (which require harsher conditions) [1].

Kinase Inhibitors & Bromodomain Modulators

Fluoropyridine derivatives are prominent scaffolds in kinase inhibitor and bromodomain inhibitor drug discovery programs due to the favorable effects of fluorine on metabolic stability, membrane permeability, and binding interactions . 2-(Bromomethyl)-4-fluoropyridine serves as a key intermediate for introducing the 4-fluoropyridine moiety into lead compounds via the reactive bromomethyl handle . Patent literature indicates that pyridyl derivatives bearing this substitution pattern are actively investigated as bromodomain inhibitors (particularly BD2-selective inhibitors) and protein kinase inhibitors for oncology and inflammatory disease applications [1][2]. The compound's predicted physicochemical profile (pKa 2.32, LogP 1.5) informs the design of analogs with appropriate solubility and permeability characteristics for cellular and in vivo studies .

Agrochemical Pyridine Synthesis

Fluorinated pyridine derivatives are widely employed in the development of modern agrochemicals, where fluorine substitution enhances metabolic stability, bioavailability, and target-site binding . 2-(Bromomethyl)-4-fluoropyridine provides a direct route to 2-substituted-4-fluoropyridine pesticides and fungicides via nucleophilic substitution or cross-coupling at the bromomethyl site . Patent literature describes pyridine compounds with 4-fluoro substitution as active ingredients in pesticidal compositions, where the substitution pattern contributes to both potency and environmental persistence profiles [1]. The commercial availability of the compound at research and bulk scales supports its use in agrochemical discovery and process development workflows [2].

Functional Pyridine Ligands & Conjugated Materials

The 4-fluoropyridine core serves as a ligand scaffold in coordination chemistry and as a building block for conjugated organic materials . 2-(Bromomethyl)-4-fluoropyridine can be elaborated into bipyridine-type ligands via cross-coupling at the bromomethyl position, with the 4-fluoro group providing an electron-withdrawing substituent that tunes the electronic properties of metal complexes for catalysis, sensing, or optoelectronic applications . The compound's LogP of 1.5 and predicted solubility properties facilitate purification by standard chromatographic methods during ligand synthesis [1]. Additionally, the compound can be incorporated into polymeric or small-molecule semiconductors where fluorine substitution influences frontier orbital energies and solid-state packing .

Application
Selection Property
Validation Focus
Synthesis of 2-Substituted Pyridines
Electrophilic bromomethyl + 4-F electronic modulation
SN2 displacement and cross-coupling efficiency
Kinase/Bromodomain Inhibitor Intermediates
4-Fluoropyridine scaffold for metabolic stability and binding
Kinase selectivity or bromodomain binding assay context
Agrochemical Active Ingredient Synthesis
4-Fluoro substitution for potency and environmental profile
Pesticide/fungicide activity screening context
Pyridine Ligands & Conjugated Materials
Electron-withdrawing 4-F for tuning metal complexes
Coordination behavior and optoelectronic property evaluation

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